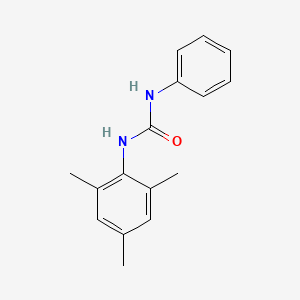

N-mesityl-N'-phenylurea

Description

Significance of Urea (B33335) Derivatives in Organic Chemistry

Urea and its derivatives are a cornerstone of organic and medicinal chemistry. nih.govnih.gov The journey of modern organic chemistry began with Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828, a discovery that dismantled the theory of vitalism. scitepress.orgyarafert.comacs.org The urea functional group, with its capacity to form stable hydrogen bonds, is a key structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. nih.govnih.gov

Diarylureas, a subclass to which N-Mesityl-N'-phenylurea belongs, have garnered considerable attention for their therapeutic potential, particularly as anti-tumor agents. nih.govmdpi.comnih.gov The ability of the diarylurea scaffold to act as a kinase inhibitor has led to the development of life-saving drugs. nih.govmdpi.com Furthermore, the structural versatility of urea derivatives allows for fine-tuning of their physicochemical properties, making them valuable tools in drug discovery and materials science. nih.govontosight.ai

Historical Context and Evolution of Research on this compound

While the history of urea itself dates back to its isolation from urine by Hilaire Rouelle in the 18th century and its groundbreaking synthesis by Wöhler, the specific exploration of this compound is a more recent development. scitepress.orgureaknowhow.com The initial focus of urea chemistry was on its fundamental properties and its role in biological systems. The 20th century saw a surge in the synthesis and application of urea derivatives, driven by the burgeoning pharmaceutical and agrochemical industries. nih.gov

The synthesis of unsymmetrical diarylureas like this compound traditionally involved the reaction of an amine with an isocyanate. nih.govacs.org However, the instability and hazardous nature of isocyanates prompted the development of alternative synthetic routes. nih.govacs.org Modern methods, such as palladium-catalyzed C-N cross-coupling reactions, have provided more efficient and versatile pathways to access these compounds. nih.govacs.orgepa.govnih.govmit.edu

Current Research Landscape and Emerging Trajectories for this compound

The current research landscape for diarylureas is vibrant, with a strong focus on their application in medicinal chemistry and catalysis. While dedicated studies on this compound are limited, its structural motifs suggest potential areas of investigation.

Table 1: Potential Research Areas for this compound

| Research Area | Rationale |

| Kinase Inhibition | The diarylurea scaffold is a known pharmacophore for kinase inhibitors. The specific substitution pattern of this compound could offer unique binding interactions. nih.govmdpi.comrsc.orgresearchgate.net |

| Organocatalysis | The hydrogen-bonding capabilities of the urea moiety, combined with the steric influence of the mesityl group, could make it a candidate for use as an organocatalyst in asymmetric synthesis. |

| Materials Science | The rigid and well-defined structure of this compound could be exploited in the design of novel organic materials with specific electronic or photophysical properties. |

| Supramolecular Chemistry | The interplay of hydrogen bonding and steric hindrance in this molecule makes it an interesting building block for the construction of complex supramolecular assemblies. |

Emerging research trajectories for compounds like this compound are likely to focus on leveraging its unique steric and electronic properties. The bulky mesityl group can enforce a specific conformation, which could be advantageous in designing highly selective interactions with biological targets or in controlling the stereochemical outcome of a catalyzed reaction. nih.govrsc.org Future research may involve computational studies to predict its binding modes with various enzymes, followed by targeted synthesis and biological evaluation. Furthermore, its potential as a ligand in transition metal catalysis is another avenue worth exploring.

Table 2: Key Physicochemical Properties of Related Phenylureas

| Property | Value Range for Substituted Phenylureas | Reference |

| Melting Point (°C) | 145-147 (for Phenylurea) | chemicalbook.com |

| Water Solubility | Generally low to moderate, influenced by substituents | researchgate.net |

| LogP | Varies with substitution, impacting bioavailability | benthamdirect.comnih.gov |

The synthesis of this compound can be achieved through established methods for creating unsymmetrical diarylureas. A common laboratory-scale synthesis involves the reaction of mesityl isocyanate with aniline (B41778), or conversely, phenyl isocyanate with mesitylamine.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(2,4,6-trimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11-9-12(2)15(13(3)10-11)18-16(19)17-14-7-5-4-6-8-14/h4-10H,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLORMGBFOJYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304104 | |

| Record name | ST059313 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-67-8 | |

| Record name | NSC164207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST059313 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-(2,4,6-Trimethylphenyl)Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N Mesityl N Phenylurea and Analogous Urea Systems

Established Synthetic Routes to N,N'-Disubstituted Ureas

The construction of the urea (B33335) backbone can be achieved through several reliable and well-documented methods. These traditional approaches often involve the reaction of highly reactive intermediates or the activation of specific functional groups to facilitate the formation of the N-C(O)-N bond.

Reactions Involving Isocyanates and Amines

The reaction between an isocyanate and an amine is one of the most fundamental and widely used methods for synthesizing N,N'-disubstituted ureas. wikipedia.org This reaction is typically efficient and proceeds readily due to the high electrophilicity of the isocyanate carbon. For the synthesis of N-mesityl-N'-phenylurea, this would involve the reaction of phenyl isocyanate with mesitylamine (2,4,6-trimethylaniline).

This method's versatility allows for the preparation of a wide range of unsymmetrical ureas by simply varying the amine and isocyanate starting materials. wikipedia.org However, a significant drawback is the hazardous nature of isocyanates and their precursor, phosgene, which necessitates careful handling and specialized safety precautions. wikipedia.orgijcce.ac.ir The reaction of primary amines with isocyanates must also be carefully controlled to prevent the formation of biuret (B89757) byproducts. wikipedia.org

A one-pot, two-step microwave-assisted protocol has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an in situ generated isocyanate intermediate. beilstein-journals.org This method offers high yields and purity. beilstein-journals.org Additionally, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) can generate aryl isocyanates in situ, which then react with amines to form unsymmetrical ureas in a one-pot process.

Amidation Protocols from Activated Carboxylic Acid Precursors and Amines

An alternative to the isocyanate route involves the activation of carboxylic acid derivatives to facilitate amidation. This can be achieved using various coupling reagents that form highly reactive intermediates. nih.gov For instance, a carboxylic acid can be treated with diphenylphosphoryl azide, which, upon heating, undergoes a Curtius rearrangement to form an isocyanate that is then trapped by an amine. nih.gov This method has been successfully applied in solid-phase synthesis to produce N,N'-disubstituted ureas in excellent purity. nih.gov

Another approach involves the use of carbamoylimidazolium salts, which are effective carbamoylating agents. organic-chemistry.org These salts, prepared from secondary amines and N,N'-carbonyldiimidazole (CDI), react with a variety of nucleophiles, including amines, to form ureas in high yields without the need for chromatographic purification. organic-chemistry.org Imidazole carbamates and ureas have also been shown to be effective reagents for the chemoselective amidation of carboxylic acids. researchgate.net

More recently, a method for the chemoselective amidation of N-Boc arylamides has been developed, allowing for the synthesis of N-aroylureas. rsc.org The choice of base plays a crucial role in directing the reaction towards either N-aroylureas or imides. rsc.org

Table 1: Comparison of Amidation Protocols

| Method | Activating Agent/Precursor | Key Features |

|---|---|---|

| Curtius Rearrangement | Diphenylphosphoryl azide | In situ isocyanate formation, suitable for solid-phase synthesis. nih.gov |

| Carbamoylimidazolium Salts | N,N'-Carbonyldiimidazole (CDI) | Highly reactive, high yields, purification often not required. organic-chemistry.org |

| N-Boc Arylamide Amidation | Boc-protected arylamides | Base-controlled chemoselectivity for N-aroylureas. rsc.org |

Strategies Utilizing Isothioureas as Amine Equivalents

Isothioureas have emerged as versatile intermediates in the synthesis of ureas, serving as activated amine equivalents. A novel method for N-(hetero)arylamide synthesis involves the activation of amines by converting them into isothioureas, which then react with carboxylic acids. uantwerpen.be This approach is particularly useful for synthesizing challenging amides from sterically hindered or electron-deficient amines. uantwerpen.be

The reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids leads to the formation of SMe-isothiourea carboxylates as isolable intermediates. mdpi.com The presence of water in this reaction can lead to the formation of the corresponding urea carboxylates. mdpi.com Guanidines, which are structurally related to ureas, are also commonly synthesized from isothiourea precursors. mdpi.com

Conversions from Thiocarbamates and Organometallic Reagents

The conversion of thiocarbamates provides another pathway to N,N'-disubstituted ureas. For instance, the reaction of methoxycarbonylsulfenyl isocyanate with amines can yield N,N'-unsymmetrically disubstituted ureas. conicet.gov.ar This reaction is often exothermic and performed at low temperatures. conicet.gov.ar S-alkyl thiocarbamates can be synthesized by the condensation of a thiol with an isocyanate. conicet.gov.ar

Direct Condensation Reactions of Amines with Urea or Related Reagents

Direct condensation of amines with urea or its derivatives offers a more atom-economical and often greener approach to synthesizing N,N'-disubstituted ureas. nih.gov Symmetrical N,N'-disubstituted ureas can be prepared by reacting primary amines with urea under microwave irradiation, often in the presence of a solvent like N,N-dimethylacetamide (DMAC). ijcce.ac.ir

The reaction of amines with biuret (a dimer of urea) in the presence of a catalyst like ZrOCl₂·8H₂O under solvent-free microwave conditions has also been shown to be an efficient method for producing N,N'-disubstituted ureas in high yields and with short reaction times. e-journals.in

Table 2: Direct Condensation Methods for Symmetrical N,N'-Disubstituted Ureas

| Reagent | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Urea | Microwave irradiation, DMAC | Operationally simple and fast. ijcce.ac.ir |

| Biuret | ZrOCl₂·8H₂O, solvent-free, microwave | High yields, short reaction times, environmentally friendly. e-journals.in |

| Urea/Thiourea (B124793) | Iodine, solvent-free, heating | Excellent yields, very short reaction times (5-10 min). tandfonline.com |

Development of Novel and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of novel catalysts and reaction conditions for the synthesis of N,N'-disubstituted ureas.

L-Proline, an amino acid, has been utilized as a green catalyst for the synthesis of various N-substituted and unsymmetrical N,N'-disubstituted ureas. researchgate.net This methodology is applicable for synthesizing derivatives of phenylurea and diphenyl urea with excellent yields under mild conditions. researchgate.net

Solvent-free synthesis is another key aspect of green chemistry. A simple and efficient method for preparing symmetrical N,N'-disubstituted thioureas involves the reaction of amines and carbon disulfide on the surface of alumina (B75360) under microwave irradiation, completely avoiding the use of organic solvents. researchgate.net Similarly, the use of iodine as a catalyst allows for the solvent-free synthesis of symmetrically N,N'-disubstituted ureas and thioureas by simply heating the respective amines with urea or thiourea. tandfonline.com

The direct use of carbon dioxide (CO₂) as a C1 building block is a highly attractive green approach. A metal-free method has been developed for the synthesis of urea derivatives from CO₂ at atmospheric pressure and room temperature. Another green approach utilizes metal salts of oxalates as catalysts for the synthesis of N,N'-dialkylureas from CO₂ and amines. acs.org

Transition Metal-Catalyzed Urea Bond Formation

Transition metal catalysis offers a powerful tool for the synthesis of ureas, often providing milder reaction conditions and improved selectivity compared to traditional methods that may use hazardous reagents like phosgene. nih.gov Ruthenium complexes, for instance, have been utilized in the synthesis of 1,3-disubstituted 2,3-dihydroimidazol-2-ones from N,N'-disubstituted ureas and vicinal diols, demonstrating the catalytic activity of transition metals in transformations involving urea derivatives. rsc.org

While direct catalytic synthesis of this compound using transition metals is not extensively detailed in the provided results, analogous systems highlight the potential of this approach. For example, palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas. organic-chemistry.org This method involves the use of a Pd/C catalyst under a carbon monoxide atmosphere.

Gold catalysts have also been explored for the carbonylation of amines to form carbamates, which are closely related to ureas. ncl.res.in Specifically, Au(I) catalysts like Au(PPh3)Cl have been shown to be effective in the formation of alkyl ureas. ncl.res.in The development of transition metal-catalyzed hydroamination reactions further expands the toolkit for synthesizing complex amines, which are precursors to substituted ureas. acs.org

Base Metal Catalysis in Amide and Urea Synthesis

The use of abundant and less toxic base metals as catalysts is a growing area of interest in green chemistry. Iron, being a highly abundant and inexpensive metal, has emerged as a promising catalyst for urea synthesis. An iron-pincer complex has been successfully employed for the dehydrogenative coupling of methanol (B129727) and primary amines to produce symmetric ureas, with hydrogen gas as the only byproduct. nih.govrsc.org This reaction proceeds through the formation of a formamide (B127407) intermediate, which is then dehydrogenated to an isocyanate that subsequently reacts with another amine molecule. nih.gov

Manganese, another earth-abundant transition metal, has also been utilized in the dehydrogenative synthesis of urea derivatives and polyureas. semanticscholar.org A pincer complex of manganese catalyzes the reaction, which proceeds via an isocyanate intermediate. semanticscholar.org This method is applicable to a broad range of symmetrical and unsymmetrical urea derivatives. semanticscholar.org

The following table summarizes representative base metal-catalyzed urea synthesis reactions:

| Catalyst System | Reactants | Product Type | Key Features |

| Iron-pincer complex | Methanol, Primary amines | Symmetric ureas | Dehydrogenative coupling, H2 as byproduct. nih.govrsc.org |

| Manganese-pincer complex | Methanol, Amines | Symmetrical and unsymmetrical ureas, polyureas | Dehydrogenative synthesis, proceeds via isocyanate intermediate. semanticscholar.org |

Solvent-Free and Microwave-Assisted Syntheses

In the quest for more environmentally friendly synthetic protocols, solvent-free and microwave-assisted methods have gained considerable attention. Solvent-free synthesis of substituted ureas has been achieved using a functional ionic liquid as a catalyst for the reaction of amines with carbon dioxide. rsc.org This approach allows for the selective formation of disubstituted ureas in moderate yields without the need for a dehydrating agent. rsc.org Another solvent-free method utilizes an oxovanadium(V) catalyst with a silylating reagent to synthesize ureas from amines and carbon dioxide under atmospheric pressure. oup.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of N-monosubstituted ureas from potassium cyanate and a variety of amines in water. thieme-connect.comresearchgate.netthieme-connect.comchemistryviews.org This rapid and efficient procedure is attractive for its high yields and purity of the products. thieme-connect.comresearchgate.netthieme-connect.com For instance, the synthesis of N-aryl-ureas can be completed in one hour under microwave irradiation at 80°C. thieme-connect.com A summary of reaction times and yields for the synthesis of asymmetrically N,N'-substituted ureas under solvent-free conditions compared to traditional methods is presented below. mdpi.com

| Urea Derivative | Solvent-Free Yield (%) | Solvent-Free Reaction Time (min) | Traditional Method Yield (%) | Traditional Method Reaction Time (h) |

| 20 | 98 | 30 | 64 | 4 |

| 21 | 100 | 30 | 25 | 24 |

| 22 | 99 | 45 | 40 | 12 |

| 23 | 98 | 30 | 55 | 6 |

| 24 | 100 | 30 | 30 | 18 |

| 25 | 99 | 30 | 45 | 8 |

Mechanistic Investigations of Urea Bond Formation

Understanding the reaction mechanisms involved in urea synthesis is crucial for optimizing existing methods and designing new, more efficient catalytic systems.

Characterization of Reaction Intermediates

The formation of urea often proceeds through several key intermediates. In the electrochemical synthesis of urea from CO2 and nitrogenous species, the formation of *CO and *NH2 intermediates on the catalyst surface is a common feature. oaepublish.com These intermediates then couple to form the urea structure. oaepublish.com In situ Fourier-transform infrared spectroscopy (FTIR) is a valuable tool for observing these critical intermediates directly on the catalyst surface. acs.org

In the context of the Bazarov synthesis of urea from ammonia (B1221849) and carbon dioxide, carbamic acid is formed as an initial intermediate. researchgate.net This is followed by the formation of an ammonium (B1175870) carbamate (B1207046) intermediate, which then dehydrates to yield urea. researchgate.net Studies on the urea-diacetylmonoxime reaction have suggested the formation of a diureide as a protochromogen intermediate. nih.gov

In the electrochemical conversion of CO2 and nitrate, the *CO2NH2 intermediate has been identified and its stabilization on the catalyst surface is believed to accelerate the rate-determining step. rsc.org The transformation of urea can also lead to the formation of carbodiimide (B86325) ions (NCN2–) through an NCO– intermediate at elevated temperatures. nih.gov

Elucidation of Rate-Determining Steps

In the electrochemical synthesis of urea, the rate-determining step can vary depending on the specific pathway and catalyst. For instance, the protonation of a *CO2NH2 intermediate to *COOHNH2 has been identified as the RDS in some systems. oaepublish.com In other cases, the formation of a *COOH intermediate at an early stage is considered the rate-limiting step. oaepublish.com Density functional theory (DFT) simulations have shown that the transformation of *COOHNH2 to *CONH2 is the RDS for urea formation on certain catalysts. rsc.org

Stereochemical Outcomes and Control in Synthesis

The stereochemistry of urea derivatives can significantly influence their biological activity and material properties. nih.gov While specific studies on the stereochemical control in the synthesis of this compound were not found in the provided results, research on analogous systems provides valuable insights.

The synthesis of peptide-mimicking scaffolds incorporating an ester-urea motif has been explored, where the stereochemistry of the building blocks can be varied to create all-(l) and (l)-alt-(d) oligomers. acs.org The stereochemical arrangement in these molecules influences their aggregation behavior. acs.org

In organocatalysis, bifunctional (thio)ureas are used to control the stereochemical outcome of reactions. beilstein-journals.org For example, in the asymmetric synthesis of oxazine (B8389632) derivatives, a Michael reaction followed by cyclization proceeds with high diastereoselectivity (>20:1) and excellent enantioselectivity (up to 98% ee). beilstein-journals.org Furthermore, N,N'-diaryl ureas have been used to relay stereochemical information over long distances, achieving stereochemical control over conformation in subsequent reactions. nih.gov For example, the reduction of an N,N'-diaryl urea containing a chiral sulfinyl group proceeded with excellent diastereoselectivity (dr 95:5). nih.gov

Non Covalent Interactions in N Mesityl N Phenylurea Architectures

Analysis of Hydrogen Bonding Networks

The urea (B33335) functional group, with two N-H donor sites and one carbonyl (C=O) acceptor site, is a powerful motif for self-assembly through hydrogen bonding. In diaryl ureas, these interactions are central to forming predictable and stable supramolecular structures.

Intramolecular Hydrogen Bonding in Conformation

The conformation of N-mesityl-N'-phenylurea is determined by the rotational freedom around the C-N bonds of the urea bridge. Different arrangements of the N-H groups relative to the urea backbone (cis or trans) give rise to distinct conformers. In the gas phase, substituted diaryl ureas have been shown to adopt conformations stabilized by weak intramolecular hydrogen bonds, such as N-H···π interactions between an N-H group and the π-system of an adjacent aromatic ring, or C-H···O=C interactions between an ortho C-H bond of a phenyl ring and the urea oxygen. nih.gov

For this compound, the relative orientation of the mesityl and phenyl rings is crucial. A trans-trans conformation would lead to an extended, linear structure, while cis-trans or cis-cis arrangements would result in more folded geometries. The steric bulk of the mesityl group likely imposes significant constraints on the accessible conformations, influencing which, if any, intramolecular hydrogen bonds can form.

Table 3.1.1: Plausible Intramolecular Interactions in this compound Conformers (Note: This table is hypothetical due to the absence of specific experimental data. It illustrates the types of interactions that could be expected based on studies of similar molecules.)

| Conformer | Potential Intramolecular H-Bond | Interacting Groups | Expected Outcome |

|---|---|---|---|

| cis (Mesityl) | N-H···π | N-H (Mesityl side) and Mesityl Ring | Stabilization of a folded conformation. |

Intermolecular Hydrogen Bonding and Self-Assembly

The most dominant interaction in the self-assembly of simple ureas is the intermolecular N-H···O=C hydrogen bond. Typically, these interactions lead to the formation of one-dimensional, tape-like structures. researchgate.net Molecules link via a bifurcated hydrogen bond where both N-H groups of one molecule donate to the carbonyl oxygen of a neighboring molecule, creating a robust R²₂(8) graph set motif. These dimeric units then propagate into infinite chains or tapes. The stability of these assemblies is a key feature of urea-based materials. mdpi.combohrium.com

Exploration of Other Non-Covalent Interactions

Beyond the primary hydrogen-bonding framework, weaker interactions play a crucial role in the three-dimensional organization of this compound crystals.

π-π Stacking Interactions

Table 3.2.1: Parameters Defining π-π Stacking Interactions (Note: This table lists the standard parameters used to describe π-π stacking. Specific values for this compound are unknown without crystal structure data.)

| Parameter | Description | Typical Range (Å or °) |

|---|---|---|

| Interplanar Distance | The perpendicular distance between the planes of the two aromatic rings. | 3.3 - 3.8 Å |

| Centroid-Centroid Distance | The distance between the geometric centers of the two aromatic rings. | 3.5 - 4.5 Å |

Dispersion Forces and Van der Waals Interactions

The van der Waals force is a distance-dependent interaction that quickly vanishes at longer distances. wikipedia.org It includes both attractive (dispersion, dipole-dipole) and repulsive components. The repulsive part becomes dominant at very short distances, preventing the collapse of molecules and defining the van der Waals contact distance—the point at which the attraction and repulsion are balanced. wikipedia.org In the crystal structure of this compound, the interplay of these attractive and repulsive forces dictates the precise intermolecular distances and orientations, influencing the density and stability of the solid-state form. While stronger, more directional forces like hydrogen bonds may primarily guide the initial assembly, the cumulative effect of dispersion forces provides a significant portion of the lattice energy, filling the voids and maximizing packing efficiency. researchgate.net

Table 1: Contribution of Intermolecular Forces in Molecular Crystals

| Interaction Type | Typical Energy (kJ/mol) | Distance Dependence | Characteristics | Relevance to this compound |

|---|---|---|---|---|

| London Dispersion | 1 - 10 | 1/r⁶ | Arises from temporary, fluctuating dipoles; present in all molecules; increases with polarizability. | High, due to two aromatic rings and large electron cloud. wikipedia.orglibretexts.org |

| Dipole-Dipole | 5 - 20 | 1/r⁶ | Occurs between polar molecules with permanent dipoles. | Moderate, due to the polar urea functional group. |

| Hydrogen Bonding | 10 - 40 | Directional | Strong, directional interaction between a hydrogen atom and an electronegative atom (N, O). | Significant, involving the N-H and C=O groups of the urea backbone. |

CH-π Interactions and Aromatic Interactions

Beyond classical hydrogen bonding and broad dispersion forces, more specific non-covalent interactions such as CH-π and aromatic-aromatic interactions play a crucial role in defining the three-dimensional architecture of this compound.

CH-π Interactions: These interactions occur when a carbon-hydrogen bond acts as a weak hydrogen bond donor, interacting with the electron-rich π-face of an aromatic ring. researchgate.net In this compound, the methyl groups of the mesityl substituent provide multiple C-H bonds that can act as donors. The π-systems of either the phenyl or mesityl rings of adjacent molecules can serve as acceptors. These interactions, though individually weak (typically 2-10 kJ/mol), are numerous and collectively contribute to the stability of the crystal lattice. researchgate.net The geometry of these interactions is an important factor; the C-H bond typically points towards the center of the aromatic ring. The primary attractive force in CH-π interactions is considered to be dispersion, with a smaller electrostatic contribution. researchgate.netmdpi.com

Aromatic Interactions (π-π Stacking): The presence of two aromatic rings in the this compound structure allows for potential π-π stacking interactions between adjacent molecules. These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings.

Face-to-face: This arrangement can be either perfectly eclipsed or, more commonly, offset, where the rings are parallel but laterally displaced. The offset arrangement is generally more favorable as it reduces electrostatic repulsion between the electron clouds.

Edge-to-face (T-shaped): In this geometry, the electropositive edge (the hydrogen atoms) of one aromatic ring interacts with the electronegative π-face of another.

These aromatic interactions are critical in organizing molecules in the solid state and can significantly influence the resulting crystal packing. nih.gov The specific geometry adopted is a balance between maximizing attractive dispersion and quadrupolar interactions while minimizing electrostatic repulsion.

Table 2: Geometric Parameters for Typical Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) |

|---|---|---|---|---|

| CH-π | C-H (e.g., from mesityl group) | π-face of aromatic ring | H···π centroid: ~2.5 - 3.0 | 2 - 10 researchgate.net |

| π-π Stacking (Offset) | π-face of aromatic ring | π-face of aromatic ring | Inter-planar distance: ~3.3 - 3.8 | 5 - 10 |

| π-π Stacking (Edge-to-face) | C-H edge of aromatic ring | π-face of aromatic ring | H···π centroid: ~2.5 - 3.0 | 5 - 10 |

Environmental Effects on Non-Covalent Interactions

Temperature-Dependent Studies

The influence of temperature on the non-covalent interactions within this compound architectures is a critical factor in understanding their stability and potential for polymorphism. Non-covalent interactions are relatively low in energy, and thus thermal energy (kT) can be of a comparable magnitude. As temperature increases, the increased kinetic energy of the molecules can lead to the disruption of these weaker bonds. nih.gov

For a molecular crystal of this compound, increasing temperature can induce several effects:

Increased Vibrational Motion: Atoms and molecules vibrate more vigorously around their equilibrium positions, leading to an expansion of the unit cell.

Disruption of Weak Interactions: Weaker interactions, such as dispersion forces and CH-π interactions, are more susceptible to disruption than stronger hydrogen bonds. This can lead to increased disorder in the crystal lattice, particularly for flexible parts of the molecule like the mesityl group's methyls.

Phase Transitions: If the thermal energy becomes sufficient to overcome the energy barrier to an alternative, more stable packing arrangement at that temperature, a solid-solid phase transition can occur. This results in a different polymorph with a distinct set of non-covalent interactions and crystal parameters.

Supramolecular Chemistry and Molecular Recognition Properties of N Mesityl N Phenylurea Derivatives

Design and Synthesis of Molecular Receptors and Hosts

The design of molecular receptors based on the N,N'-diaryl urea (B33335) framework leverages the compound's ability to form robust hydrogen bonds with anionic or neutral guest species. The synthesis of these compounds typically follows straightforward and well-established chemical pathways.

A general and fundamental method for synthesizing phenylureas involves the reaction of an aniline (B41778) with urea in the presence of an acid catalyst. For instance, a mixture of aniline and urea can be boiled with hydrochloric acid and glacial acetic acid to yield phenylurea. iglobaljournal.com To create more complex, unsymmetrically substituted diaryl ureas, a multi-step approach is often employed. One common strategy involves the reaction of a primary amine with an isocyanate. For the synthesis of N-mesityl-N'-phenylurea, this would involve reacting phenyl isocyanate with mesitylamine (2,4,6-trimethylaniline).

Alternatively, synthetic routes can be designed to introduce additional functionalities for more complex receptor designs. For example, N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have been synthesized, demonstrating the modularity of urea synthesis. nih.gov In a different approach, a mesityl derivative of an imidazol-2-ylidene-N′-phenylureate ligand was synthesized by reacting the corresponding imidazolium (B1220033) salt with potassium bis(trimethylsilyl)amide (KHMDS) and subsequently with phenyl isocyanate. ias.ac.inias.ac.in This highlights the versatility of isocyanate chemistry in creating urea-based ligands with specific functionalities. ias.ac.inias.ac.in Another common synthetic method is the reaction of an amine with N,N′-carbonyldiimidazole (CDI) to form an intermediate that then reacts with a second amine. acs.org These synthetic strategies allow for the introduction of diverse aryl substituents, enabling the fine-tuning of the receptor's electronic properties and steric environment to achieve specific recognition tasks. nih.govacs.org

Anion Recognition and Binding Specificity

The urea moiety is an effective and widely used binding motif for anions due to the two parallel N-H bonds that can act as hydrogen bond donors, forming a stable chelate-like complex with a guest anion. acs.org The acidity of these N-H protons, and thus the strength of the interaction, can be modulated by the electronic nature of the aryl substituents. Electron-withdrawing groups enhance the hydrogen-bond donating capacity and generally lead to stronger anion binding. The bulky mesityl group in this compound provides steric hindrance that can influence the geometry of the binding pocket and contribute to selective recognition.

Studies on related aromatic sulfonylurea derivatives, which also feature N-H hydrogen bond donors, provide insight into the anion binding properties that can be expected from diaryl ureas. nih.gov The binding of various anions is typically investigated using ¹H NMR titration experiments, where changes in the chemical shift of the urea N-H protons upon addition of an anion guest are monitored to determine the stability constants (K) of the resulting host-guest complexes. acs.orgnih.gov

The binding of halide anions by urea-based receptors is a well-studied area, with selectivity often following the order of the anion's basicity in a given solvent (F⁻ > Cl⁻ > Br⁻ > I⁻). Research on N-carbamoylsulfonamide receptors in acetonitrile (B52724) has demonstrated this trend, showing that these receptors form the most stable complexes with chloride among the halides tested. nih.gov The stability constants (log K) for complexes with chloride were found to be approximately one order of magnitude higher than those for bromide, highlighting the receptor's moderate selectivity for the more basic chloride anion. nih.gov The interaction is primarily driven by hydrogen bond formation between the receptor's N-H groups and the halide. nih.gov

Urea-based receptors have shown significant efficacy in binding a variety of oxoanions, such as carboxylates, phosphates, and sulfates. The geometry of the two N-H donors is particularly well-suited to form multiple hydrogen bonds with the oxygen atoms of these anions. For example, a simple bis-urea receptor synthesized from ortho-phenylenediamine demonstrated excellent selectivity for carboxylates over other anions in solution. rsc.org The crystal structure of its complex with benzoate (B1203000) revealed four hydrogen bonds between the host and the anion, explaining the high affinity. rsc.org

Similarly, studies on related receptors have shown strong and selective binding of dihydrogen phosphate (B84403) (H₂PO₄⁻), with binding constants as high as Kₐ = 7.5 × 10³ M⁻¹ reported in DMSO-d₆/0.5% H₂O for a diaryl urea-based system. acs.org The ability to form specific, preorganized binding sites allows these receptors to achieve high affinity even in competitive solvent mixtures. acs.org The table below, derived from studies on analogous N-carbamoylsulfonamide receptors, illustrates the binding affinities for various oxoanions in acetonitrile. nih.gov

| Receptor Class | Anion | Solvent | log K | Reference |

|---|---|---|---|---|

| N-Carbamoylsulfonamides | Cl⁻ | Acetonitrile | 2.84 | nih.gov |

| Br⁻ | Acetonitrile | 1.80 | nih.gov | |

| NO₃⁻ | Acetonitrile | 1.48 | nih.gov | |

| HSO₄⁻ | Acetonitrile | 2.92 | nih.gov |

This table presents data for N-carbamoylsulfonamide receptors as an illustrative example of anion binding affinities for urea-type motifs.

Formation of Controlled Supramolecular Architectures

The directional hydrogen-bonding capabilities of the urea group are not only crucial for guest recognition but also for directing the self-assembly of molecules into well-defined, higher-order structures in the solid state and in solution. rsc.orgacs.org This process, often referred to as crystal engineering or supramolecular polymerization, allows for the construction of materials with specific architectures and properties.

In the solid state, N,N'-disubstituted ureas are known to form predictable hydrogen-bonded patterns, or synthons. acs.org The most common motif is a one-dimensional tape or ribbon structure, often described as an α-network, where molecules are linked by bifurcated N-H···O hydrogen bonds. acs.org The planarity of the diaryl urea conformation is a key factor; a more planar, trans-trans conformation is generally more stable. acs.org

However, the presence of competing hydrogen bond acceptors, such as nitro groups or solvent molecules, can lead to different packing arrangements. acs.org In a comprehensive study of 21 N-X-phenyl-N′-p-nitrophenyl ureas, it was found that the crystal packing could be steered between the typical urea tape structure and alternative patterns where the urea N-H donors interact with the nitro group instead. acs.org This demonstrates that a delicate balance of strong and weak intermolecular interactions governs the final solid-state assembly. acs.org In the case of N-benzoyl-N'-phenylurea, intermolecular N-H···O hydrogen bonds link two molecules to form a centrosymmetric dimer. wikipedia.org The mesityl group in this compound would introduce significant steric bulk, likely influencing which hydrogen-bonding synthons are favored and how the molecules pack in the crystal lattice. Structural analysis of a nickel(II) complex containing a mesityl derivative of an imidazol-2-ylidene-N′-phenylureate ligand confirmed the importance of hydrogen bonding in defining the solid-state structure. ias.ac.in

The same directional, one-dimensional hydrogen bonding that directs crystal packing can also lead to the formation of extended supramolecular polymers in solution. rsc.org When these polymers become sufficiently long and entangled, they can immobilize the solvent, resulting in the formation of a supramolecular gel. Urea derivatives are widely recognized as excellent low-molecular-weight gelators (LMWGs). researchgate.net

One-Dimensional Hydrogen-Bonded Arrays

The urea functional group is a powerful and highly directional motif in supramolecular chemistry, renowned for its capacity to form robust, self-assembling structures through hydrogen bonding. researchgate.net In derivatives such as this compound, the two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a bifurcated hydrogen bond acceptor. This arrangement facilitates the formation of a characteristic and highly stable one-dimensional (1D) hydrogen-bonded array known as the "urea tape" or α-network. researchgate.netresearchgate.net

This recurring supramolecular synthon is governed by what are often referred to as Etter's rules for hydrogen bonding, which predict that the best proton donors and acceptors will interact to form the most stable networks. rsc.orgscielo.org.mx In the case of diaryl ureas, this leads to a head-to-tail arrangement where each urea molecule forms two N-H···O=C hydrogen bonds with two adjacent molecules, creating a planar, tape-like structure. researchgate.net This assembly is a common feature in the crystal structures of many diaryl ureas. researchgate.net The cooperative nature of these interactions along the chain enhances the stability of the entire array.

Table 1: Representative Hydrogen Bond Geometries in Diaryl Urea Arrays

This table presents typical geometric parameters for the N-H···O hydrogen bonds that form the one-dimensional arrays in the solid state, based on data from related diaryl urea crystal structures.

| Interaction Type | Donor-Acceptor Distance (d, Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| N-H···O=C | 2.8 - 3.0 | 1.9 - 2.2 | 150 - 175 |

Note: Data are generalized from studies on various N,N'-diaryl ureas and illustrate the typical range for these strong, linear hydrogen bonds.

Molecular Recognition in Solution versus Solid State

The molecular recognition behavior of this compound exhibits significant differences when comparing its properties in a highly ordered solid-state environment to its more dynamic behavior in solution. This divergence is primarily due to the competing effects of crystal packing forces versus solvation and conformational flexibility.

In the Solid State:

In the crystalline form, molecular recognition is dictated by the predictable and rigid hydrogen-bonding patterns described in the previous section, leading to the formation of well-defined one-dimensional arrays. researchgate.net The recognition is essentially a self-recognition process where urea molecules assemble with each other in a highly ordered fashion. The structure is stabilized by a network of strong, cooperative N-H···O hydrogen bonds and optimized van der Waals interactions. rsc.org The steric influence of the mesityl group dictates the precise packing arrangement of these 1D tapes. Any inclusion of guest molecules within the crystal lattice would require a significant disruption of this thermodynamically favored packing, or the guest would need to possess the correct size, shape, and functionality to be integrated into the structure without compromising its stability. In co-crystallization experiments with diaryl ureas, guest molecules with competing hydrogen bond acceptor sites, such as dimethyl sulfoxide (B87167) (DMSO), can disrupt the urea tape and form direct hydrogen bonds with the urea N-H groups. core.ac.ukacs.org

In Solution:

In contrast, molecular recognition in solution is a dynamic equilibrium. The pre-organized, rigid structure of the solid state gives way to a competition between intramolecular interactions, intermolecular self-association, interaction with solvent molecules, and binding to guest molecules. nih.govacs.org Techniques such as 1H-NMR titration and Nuclear Overhauser Effect (NOE) spectroscopy are used to probe these transient interactions. acs.orgnih.gov

For this compound in solution, the following equilibria are at play:

Solvation: Polar, hydrogen-bonding solvents can interact with the urea's N-H and C=O groups, competing with both self-assembly and guest binding. nih.gov

Self-Association: Molecules can still form dimers or small oligomers through the same N-H···O hydrogen bonds that define the solid-state tape, but these aggregates are in constant flux. acs.org

Conformational Flexibility: The phenyl and mesityl rings can rotate more freely around the C-N bonds. While a trans-trans conformation across the urea is generally favored for forming the hydrogen-bonded tape, other conformers may exist in solution. researchgate.net

Guest Binding: The urea can act as a receptor for guest species, particularly anions, that can accept hydrogen bonds. The binding strength (association constant, Ka) is a measure of the receptor's affinity for a specific guest in a given solvent. The electron-donating methyl groups on the mesityl ring may slightly decrease the acidity of the N-H protons compared to unsubstituted diphenylurea, potentially affecting its anion binding affinity. acs.orgnih.gov

The transition from a well-defined, self-assembled array in the solid state to a complex, dynamic equilibrium in solution is a hallmark of many supramolecular systems. The steric hindrance of the mesityl group in this compound likely favors the monomeric, solvated state in solution more than in less hindered diaryl ureas, yet the fundamental urea hydrogen-bonding capability ensures it remains a potent unit for molecular recognition.

Table 2: Illustrative Association Constants (Ka in M-1) for a Diaryl Urea Receptor with Anions in Solution

This table shows representative data for how a typical diaryl urea receptor's binding affinity for various anions can be measured in solution, highlighting the principles of molecular recognition. The data is for a generic receptor in a competitive solvent like DMSO-d6.

| Guest Anion | Shape | Association Constant (Ka, M-1) |

| Acetate (CH3COO-) | Trigonal Planar | ~300 - 500 |

| Benzoate (PhCOO-) | Trigonal Planar | ~150 - 250 |

| Dihydrogen Phosphate (H2PO4-) | Tetrahedral | ~100 - 200 |

| Chloride (Cl-) | Spherical | ~20 - 50 |

Note: These values are illustrative and based on general findings for diaryl urea receptors in polar aprotic solvents. nih.gov The binding affinity depends on the guest's basicity, geometry, and the solvent used.

Computational and Theoretical Investigations of N Mesityl N Phenylurea Systems

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energy. wikipedia.org These methods are fundamental for predicting the intrinsic properties of N-mesityl-N'-phenylurea.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.orgsemanticscholar.org It is particularly effective for calculating the properties of medium-to-large molecules like this compound. DFT calculations are performed to compute properties such as optimized molecular geometries, electronic energies, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.orgnih.gov

In studies of related N,N'-diarylurea systems, DFT has been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: Calculate the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability. semanticscholar.org

Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents. nih.gov

Model Reactivity: Use descriptors to model chemical reactivity and predict sites of electrophilic or nucleophilic attack. nih.gov

For this compound, DFT studies would be essential to understand how the bulky and electron-donating mesityl group influences the geometry and electronic properties of the urea (B33335) bridge and the phenyl ring.

Illustrative DFT Calculation Parameters for a Diaryl Urea System

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p), cc-pVTZ | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. mdpi.com |

| Calculated Properties | Geometry, Energy, Frequencies | Provides insights into structure, stability, and vibrational modes. |

Ab initio—meaning "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parametrization. wikipedia.org The foundational ab initio method is the Hartree-Fock (HF) method, which provides a good starting point but neglects the detailed correlation of electron movements. wikipedia.org

Post-Hartree-Fock methods are a suite of techniques developed to improve upon the HF method by explicitly including electron correlation, which is crucial for accurate energy calculations. wikipedia.orgststephens.net.in These methods offer higher accuracy than DFT for some systems, albeit at a greater computational cost. epfl.chquora.com

Common post-Hartree-Fock methods include:

Møller–Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock solution. Second-order Møller-Plesset theory (MP2) is a popular choice that recovers a significant portion of the correlation energy. ststephens.net.in

Configuration Interaction (CI): This technique provides a variational approach to the electron correlation problem but is often computationally intensive. ststephens.net.in

Coupled Cluster (CC): Regarded as the "gold standard" for accuracy in computational chemistry, methods like CCSD(T) provide highly reliable energies for small to medium-sized molecules.

For this compound, these high-level calculations would be valuable for benchmarking the results from more cost-effective DFT methods and for obtaining highly accurate reaction and activation energies for processes involving the molecule.

The potential energy surface (PES) is a fundamental concept that describes a molecule's energy as a function of its geometric parameters. muni.czmdpi.com For a flexible molecule like this compound, exploring the PES is critical to identifying all stable conformations (energy minima) and the transition states (saddle points) that connect them.

Conformational analysis of this compound would focus on the rotation around several key single bonds:

The C-N bonds of the urea moiety.

The N-C bonds connecting the urea to the mesityl and phenyl rings.

Studies on similar N,N'-diarylureas have shown that the orientation of the aryl groups relative to the urea plane (e.g., cis or trans to the carbonyl oxygen) significantly impacts the molecule's stability and hydrogen-bonding capabilities. The bulky mesityl group in this compound is expected to create significant steric hindrance, leading to a unique and complex potential energy surface compared to simpler diaryl ureas. Computational methods can map this surface to determine the relative energies of different conformers and the energy barriers for converting between them. nih.gov

Example Conformational States in Diaryl Ureas

| Conformation | Dihedral Angle (Ar-N-C=O) | Relative Stability |

| trans-trans | ~180°, ~180° | Often the most stable conformation in unsubstituted diaryl ureas due to minimal steric clash. |

| cis-trans | ~0°, ~180° | Can be stabilized by intramolecular hydrogen bonds in certain substituted ureas. |

| cis-cis | ~0°, ~0° | Generally higher in energy due to steric repulsion between the aryl groups. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe the static properties of molecules, molecular dynamics (MD) simulations are used to model their dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for modeling solvation effects explicitly by surrounding the solute (this compound) with a large number of solvent molecules (e.g., water, DMSO).

These simulations can reveal:

Preferential Solvation: Whether specific parts of the solute are preferentially solvated by certain solvent molecules.

Hydrogen Bonding: The formation, lifetime, and dynamics of hydrogen bonds between the urea's N-H groups or carbonyl oxygen and solvent molecules. nih.gov

Solvent Shell Structure: The arrangement and orientation of solvent molecules in the first and second solvation shells around the solute.

For this compound, understanding its hydration is key to predicting its solubility and how it interacts with biological systems. Studies on related urea compounds have shown that they can either enhance or disrupt the local hydrogen bond network of water, a property that MD simulations can effectively probe. mdpi.com

In a condensed phase or biological environment, this compound will interact with other molecules. MD simulations can model these intermolecular interactions with high fidelity. For instance, simulations can be used to study the self-assembly of urea molecules, a process driven by intermolecular hydrogen bonding between the N-H donors and C=O acceptors of different molecules. researchgate.net

Key insights from MD simulations of intermolecular interactions include:

Dimerization and Aggregation: Calculating the free energy and identifying the preferred geometries of this compound dimers and larger aggregates.

Binding to Receptors: Simulating the interaction of the molecule with a biological target, such as an enzyme active site, to understand its binding mode, affinity, and the role of specific intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Conformational Changes upon Binding: Observing how the conformation of this compound and its binding partner change upon interaction.

These simulations are invaluable for rationalizing observed biological activity and for guiding the design of new molecules with improved properties. nih.gov

Electronic Structure Analysis and Reactivity Descriptors

A thorough analysis of the electronic structure and reactivity of this compound would typically involve the application of several key theoretical models. These methods provide valuable insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of molecules. nih.govnih.gov This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, a computational study would calculate the energies of the HOMO and LUMO and map their spatial distribution. This would allow for the prediction of the most likely sites for electrophilic and nucleophilic attack. However, no specific HOMO-LUMO energy values or orbital visualizations for this compound are available in the current body of scientific literature.

Fukui Functions and Conceptual DFT Descriptors

Conceptual Density Functional Theory (DFT) provides a range of descriptors that quantify the reactivity of a chemical system. mdpi.comvideleaf.com Among these, Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. jussieu.frrsc.org These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

Interactive Table: Hypothetical Fukui Function Data for this compound

The following table is a hypothetical representation of what Fukui function data would look like for this compound. No actual data has been found.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| O(1) | |||

| N(1) | |||

| N(2) | |||

| C(carbonyl) | |||

| Phenyl Ring Carbons | |||

| Mesityl Ring Carbons |

Natural Bond Orbital (NBO) Analysis of Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It is particularly effective for studying intramolecular and intermolecular charge transfer interactions. NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which is crucial for understanding hyperconjugation and resonance effects.

An NBO analysis of this compound would reveal the nature of the covalent and non-covalent interactions within the molecule, including the charge distribution and the strength of donor-acceptor interactions. This would provide insights into the electronic effects of the mesityl and phenyl substituents on the urea backbone. Unfortunately, no NBO analysis specific to this compound has been published.

Calculation of Non-Covalent Interaction Energies and Strengths

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the three-dimensional structure and properties of molecules. rsc.orgnih.gov Computational methods can be used to calculate the energies and strengths of these interactions, providing a quantitative understanding of their importance.

For this compound, an analysis of non-covalent interactions would be essential for understanding its crystal packing and its interactions with other molecules. This would involve identifying all significant non-covalent contacts and calculating their interaction energies. Despite the importance of such interactions, specific computational studies quantifying the non-covalent interaction energies in this compound are not available.

Interactive Table: Hypothetical Non-Covalent Interaction Energy Data for this compound Dimer

The following table is a hypothetical representation of non-covalent interaction energy data. No actual data has been found.

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···O=C | ||

| π-π Stacking | Phenyl Ring - Phenyl Ring | ||

| C-H···π | Mesityl C-H - Phenyl Ring | ||

| van der Waals |

Advanced Applications of N Mesityl N Phenylurea in Chemical Research and Materials Science

Components in Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

While the direct incorporation of N-mesityl-N'-phenylurea into Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) is an emerging area of research, the principles of using urea-based building blocks are well-established. POFs and COFs are classes of porous polymers with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net

Urea-functionalized POFs have demonstrated significant potential for specific applications, such as the enrichment of phenylurea herbicides from environmental samples. nih.govresearchgate.net The urea (B33335) moieties in these frameworks can form multiple hydrogen bonds, which, combined with other interactions like π-stacking, contribute to their strong adsorption capabilities. For instance, a novel urea-based magnetic porous organic framework, Fe3O4@UPOFs (ETTA-PPDI), has been synthesized and shown to have high adsorption capacities for various phenylurea herbicides. nih.gov

In the context of COFs, which are crystalline porous polymers, the use of urea linkages has been explored to create flexible and dynamic structures. researchgate.net The reversible nature of the reactions used to form COFs allows for the creation of highly ordered materials. researchgate.net Although specific examples detailing the use of this compound as a primary building block in COFs are not yet prevalent in the literature, the steric hindrance provided by the mesityl group could be exploited to control the porosity and dimensionality of the resulting framework. The bulky nature of the mesityl group can influence the packing of the polymer chains, potentially leading to the formation of materials with unique pore structures and properties.

The synthesis of COFs can be achieved through various methods, including solvothermal synthesis, which is the most common, as well as more recent room-temperature techniques. mdpi.comrsc.org The choice of solvent and reaction conditions is crucial in directing the crystallization and determining the final properties of the COF. mdpi.com

| Framework Type | Key Features of Urea Linkages | Potential Role of this compound | Relevant Applications |

|---|---|---|---|

| Porous Organic Frameworks (POFs) | Hydrogen bonding, π-stacking interactions, high adsorption capacity. nih.gov | The mesityl group can enhance selectivity and influence pore size due to steric effects. | Enrichment of pollutants, catalysis. nih.govresearchgate.net |

| Covalent Organic Frameworks (COFs) | Formation of flexible and dynamic crystalline structures. researchgate.net | Control of framework topology and porosity through steric hindrance. | Gas storage, separation, and sensing. researchgate.netresearchgate.net |

Role in Ligand Design for Metal-Organic Systems and Complexes

The urea functionality, with its ability to act as both a hydrogen bond donor and acceptor, makes diarylureas like this compound valuable motifs in ligand design for the construction of metal-organic systems and complexes. The synthesis of transition metal complexes with urea and thiourea (B124793) derivatives has been an active area of research, with applications in catalysis and materials science.

For example, N-arylureas have been successfully employed as ligands in palladium-catalyzed heteroannulation reactions, where they have been shown to outperform traditional phosphine (B1218219) ligands. acs.org The stability and reactivity of the metal complexes are often dependent on the nature of the substituents on the urea ligand. While direct studies on this compound in this specific catalytic system may be limited, the principles of ligand design suggest that its steric and electronic properties would be beneficial.

Furthermore, the reaction of phenylurea derivatives with organometallic compounds like vanadocene has been shown to yield novel metal-urea complexes. researchgate.net These studies highlight the versatility of the urea group in coordinating with a range of transition metals.

| Metal System/Complex Type | Role of this compound Ligand | Key Research Findings | Potential Applications |

|---|---|---|---|

| Palladium(II) Complexes | Sterically demanding ligand influencing catalytic activity and selectivity. acs.org | N-arylureas can act as effective ligands in cross-coupling reactions. acs.org | Homogeneous catalysis, fine chemical synthesis. acs.org |

| Transition Metal Coordination Complexes | Control of coordination geometry and nuclearity of the complex. | Formation of mononuclear or polynuclear complexes depending on reaction conditions. | Development of new catalysts and functional materials. |

| Organometallic Complexes | Formation of novel metal-urea bonds and structures. researchgate.net | Reaction with vanadocene yields N-vanadio-N'-phenylurea derivatives. researchgate.net | Fundamental organometallic chemistry, precursor to new materials. researchgate.net |

Exploration in Molecular Switches and Chemosensors (focused on molecular recognition and signaling mechanisms)

The ability of the urea group to form strong and directional hydrogen bonds makes this compound a prime candidate for applications in molecular switches and chemosensors. These devices rely on the principle of molecular recognition, where a host molecule selectively binds to a specific guest molecule or ion, leading to a detectable signal.

Diarylureas are known to be excellent receptors for anions, binding them through hydrogen bonds between the N-H protons of the urea and the anion. The binding event can trigger a conformational change in the host molecule or alter its electronic properties, which can be transduced into an optical or electrochemical signal. The selectivity and sensitivity of the sensor are highly dependent on the structure of the diarylurea host.

The mesityl group in this compound can play a significant role in tuning the binding properties of the molecule. Its steric bulk can create a pre-organized binding cavity that is selective for anions of a particular size and shape. Additionally, the electronic properties of the mesityl and phenyl groups can be modulated to fine-tune the strength of the hydrogen bonds and the signaling mechanism.

While specific studies on this compound as a molecular switch or chemosensor are still emerging, the broader class of diarylureas has been extensively studied for these applications. For example, diarylurea-based receptors have been designed to selectively bind and sense various anions, including halides and carboxylates. The binding event is often accompanied by a change in fluorescence or a color change, allowing for visual detection.

Controlled Assembly of Functional Materials and Soft Matter

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for the creation of functional materials and soft matter. The directional and self-complementary hydrogen bonding of the urea group makes diarylureas excellent building blocks for supramolecular assembly. acs.org this compound, with its combination of a bulky, sterically demanding group and a planar aromatic group, is particularly well-suited for directing the formation of specific supramolecular architectures.

The interplay between the hydrogen bonding of the urea moiety and the steric and π-stacking interactions of the aryl substituents governs the self-assembly process. The bulky mesityl group can prevent close packing in certain directions, leading to the formation of one-dimensional tapes or ribbons, which can then further assemble into higher-order structures like fibers, gels, or liquid crystals.

The study of diarylurea self-assembly has shown that the substitution pattern on the phenyl rings has a profound effect on the resulting supramolecular structures. acs.org By systematically varying the substituents, it is possible to control the morphology and properties of the assembled materials. For instance, the introduction of chiral centers can lead to the formation of helical structures. While the specific self-assembly behavior of this compound is an area of active investigation, the principles derived from the study of other diarylureas provide a strong foundation for predicting and controlling its assembly into functional soft materials.

The resulting self-assembled materials from diarylureas have potential applications in areas such as tissue engineering, drug delivery, and organic electronics. The ability to control the structure and function of these materials at the molecular level opens up exciting possibilities for the development of new technologies.

Future Directions and Emerging Research Avenues for N Mesityl N Phenylurea

The chemical compound N-mesityl-N'-phenylurea, with its unique structural features, presents a fertile ground for future research and development. The presence of the sterically hindered mesityl group, the phenyl ring, and the hydrogen-bonding-capable urea (B33335) moiety makes it a versatile building block for a variety of applications. Emerging research avenues are focused on leveraging these characteristics through advanced synthetic methods, computational design, and novel material applications.

Q & A

What are the common synthetic routes for preparing N-mesityl-N'-phenylurea, and how do reaction conditions influence yield?

Basic Question

The synthesis typically involves coupling mesityl isocyanate with phenylurea derivatives or reacting substituted anilines with mesityl carbonyl chloride under basic conditions. Catalysts like potassium carbonate and elevated temperatures (80–120°C) are critical for facilitating nucleophilic substitution or condensation reactions . Optimizing solvent polarity (e.g., toluene or DMF) and stoichiometric ratios of reactants can improve yields to >75%.

Advanced Question How can solvent-free mechanochemical synthesis or continuous flow reactors enhance scalability and purity? Mechanochemical methods reduce side reactions by minimizing solvent interference, while flow reactors enable precise control over reaction parameters (e.g., residence time, temperature), achieving >90% purity. High-throughput screening (HTS) can identify optimal molar ratios (e.g., 1:1.2 for amine:isocyanate) and catalysts (e.g., triethylamine) for large-scale synthesis .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Question

Use H/C NMR to confirm urea bond formation (δ ~6.5–7.5 ppm for aromatic protons) and FT-IR for carbonyl stretching (1640–1680 cm). LC-MS or GC-MS validates molecular weight (e.g., [M+H] peak at m/z 281.2) .

Advanced Question How can conflicting crystallographic and spectroscopic data on substituent orientation be resolved? Combine single-crystal XRD for 3D structure elucidation with dynamic NMR to study rotational barriers around the urea bond. DFT calculations (e.g., B3LYP/6-31G*) can model conformational stability and validate experimental data .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Basic Question

In vitro assays include cytotoxicity screening (e.g., MTT assay on HeLa cells) and enzyme inhibition studies (e.g., photosystem II targeting for herbicide activity). Dose-response curves (IC values) quantify potency .

Advanced Question How can structure-activity relationship (SAR) studies optimize herbicidal or anticancer activity? Modify substituents on the phenyl or mesityl groups. For example, electron-withdrawing groups (e.g., -Cl) enhance herbicidal activity by increasing binding affinity to D1 proteins in PS II. Molecular docking (AutoDock Vina) predicts binding modes .

How can analytical methods detect trace this compound in environmental samples?

Basic Question

Employ solid-phase extraction (SPE) with C18 cartridges followed by UHPLC-Q-Orbitrap HRMS. Monitor fragment ions (e.g., m/z 281→184) for selective identification. Method validation requires LODs <0.1 µg/L .

Advanced Question What non-targeted screening workflows identify unknown phenylurea analogs in complex matrices? Use suspect screening with HRMS libraries (e.g., mzCloud) and fragmentation pathways. Differential mobility spectrometry (DMS) enhances selectivity in high-background samples like soil or plant extracts .

What mechanistic studies explain the inhibitory action of this compound in biological systems?

Basic Question

Competitive inhibition assays (e.g., chlorophyll fluorescence quenching) demonstrate PS II disruption. Radiolabeled C-urea derivatives track binding kinetics to D1 proteins .

Advanced Question How do molecular dynamics simulations elucidate binding interactions with target proteins? Simulate ligand-protein complexes (e.g., D1 protein homology models) over 100 ns trajectories. Key interactions include hydrogen bonds with His215 and hydrophobic contacts with Phe255 residues .

How should researchers address contradictions in reported bioactivity data for phenylurea analogs?

Advanced Question

Re-evaluate experimental conditions: pH, solvent (DMSO vs. aqueous buffers), and cell line variability (e.g., HeLa vs. MCF-7). Meta-analysis of dose-response data and standardized protocols (NIH guidelines) improve reproducibility .

What safety and toxicity evaluation protocols apply to this compound?

Basic Question

Follow OECD 423 guidelines for acute oral toxicity in rodents. In vitro mutagenicity (Ames test) and ecotoxicity (Daphnia magna LC) assessments are mandatory for environmental risk studies .

What strategies optimize the environmental degradation analysis of phenylurea herbicides?

Advanced Question

Use soil microcosms with LC-MS/MS to track degradation metabolites (e.g., hydroxylated or dealkylated products). Isotope-labeling (C) quantifies half-lives under varying pH and microbial activity .

How can molecularly imprinted polymers (MIPs) enhance detection of phenylurea compounds?

Advanced Question

Design MIPs using dummy templates (e.g., N-(4-isopropylphenyl)-N'-butyleneurea) to avoid template leakage. Optimize monomer:crosslinker ratios (1:8:20 for MAA:EDMA) and validate selectivity via Scatchard analysis (K = 26.81 µM) .

What ethical and reporting standards are critical for preclinical studies on phenylurea derivatives?

Basic Question

Adhere to ARRIVE guidelines for animal studies and NIH standards for data transparency. Include detailed methods (e.g., solvent controls, blinding) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products